D-Cyclohexylglycine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

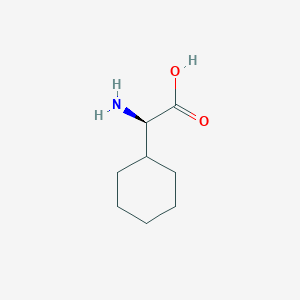

(2R)-2-amino-2-cyclohexylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353119 |

Source

|

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-52-0 |

Source

|

| Record name | Cyclohexylglycine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of D-Cyclohexylglycine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique cyclohexyl side chain imparts distinct structural characteristics that are leveraged in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for its application in experimental and developmental settings.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid | [3] |

| Synonyms | H-D-Chg-OH, (R)-α-Aminocyclohexylacetic acid | [1][4] |

| CAS Number | 14328-52-0 | [1][3][5] |

| Molecular Formula | C₈H₁₅NO₂ | [1][3][5] |

| Molecular Weight | 157.21 g/mol | [1][3][5] |

| Appearance | White to off-white powder or solid | [1][5] |

| Melting Point | ~256 °C | [5] |

| Boiling Point (Predicted) | 292.8 ± 23.0 °C | [5] |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ | [5] |

| Water Solubility | Soluble | [5] |

| Solubility in other solvents | Soluble in DMSO | [5] |

| pKa (Predicted) | 2.44 ± 0.10 (for the carboxylic group) | [5] |

| SMILES String | N--INVALID-LINK--C(O)=O | |

| InChI Key | WAMWSIDTKSNDCU-SSDOTTSWSA-N |

Experimental Protocols

The determination of the physicochemical properties of amino acids like this compound involves a range of standard analytical techniques. The following are detailed methodologies for key experimental procedures.

1. Determination of Melting Point:

-

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

-

Methodology: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range is indicative of high purity.

2. Determination of Solubility:

-

Principle: Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Methodology: A known amount of this compound is added to a specific volume of the solvent (e.g., water, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined analytically, often by techniques like UV-Vis spectroscopy or by gravimetric analysis after evaporating the solvent. For qualitative assessment, incremental amounts of the solute are added to the solvent until no more dissolves.

3. Determination of pKa via Titration:

-

Principle: The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are determined by acid-base titration.[6] At the pH where the net charge of the amino acid is zero, it is known as the isoelectric point (pI).[6][7]

-

Methodology:

-

A solution of this compound of known concentration is prepared in deionized water.

-

The initial pH of the solution is measured.

-

A standard solution of a strong base (e.g., NaOH) is incrementally added to the amino acid solution.

-

The pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the curve. The pKa of the carboxylic acid (pK₁) is determined from the first equivalence point, and the pKa of the amino group (pK₂) is determined from the second.

-

4. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. Purity is often assessed using this method.[4]

-

Methodology:

-

A sample of this compound is dissolved in a suitable mobile phase solvent.

-

The sample is injected into the HPLC system.

-

The components of the sample are separated on a stationary phase (column) based on their differential partitioning between the mobile and stationary phases.

-

A detector (e.g., UV-Vis) measures the absorbance of the eluting components over time.

-

The resulting chromatogram shows peaks corresponding to different components. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity.

-

Visualized Workflow: Synthesis and Purification

The synthesis of this compound is a critical process for its application in research and manufacturing. A common method involves the hydrogenation of D-phenylglycine.[5][8] The following diagram illustrates a generalized workflow for this chemical synthesis and subsequent purification.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-2-Cyclohexylglycine | 14328-52-0 | TCI AMERICA [tcichemicals.com]

- 5. D-alpha-Cyclohexylglycine CAS#: 14328-52-0 [m.chemicalbook.com]

- 6. Physicochemical Properties of Amino Acids Explained Simply [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

D-Cyclohexylglycine structure and stereochemistry

An In-Depth Technical Guide to D-Cyclohexylglycine: Structure, Stereochemistry, and Analysis

Abstract

This compound is a non-proteinogenic amino acid of significant interest in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a bulky cyclohexyl side chain, imparts specific conformational constraints when incorporated into peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to support advanced research and application.

Molecular Structure and Physicochemical Properties

This compound, systematically named (2R)-2-amino-2-cyclohexylacetic acid, is an analogue of glycine where one of the alpha-hydrogens is replaced by a cyclohexyl group.[1] This substitution introduces a chiral center and a lipophilic side chain, making it a valuable building block in peptide synthesis and for developing drugs targeting the central nervous system.[2][3][4] It often serves as a structural mimic of natural amino acids like valine and isoleucine.[5]

Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a cyclohexyl ring. The stereochemistry at the alpha-carbon is designated as "D" or (R).

Physicochemical Data

Key properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid | [1] |

| Synonyms | H-D-Chg-OH, (R)-α-Aminocyclohexylacetic acid | [2][3][6] |

| CAS Number | 14328-52-0 | [1][2][3][6] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| Appearance | White powder | [2] |

| Purity | ≥98.0% (HPLC), ≥99% (Titration) | [2][3] |

| SMILES | N--INVALID-LINK--C(O)=O | [3] |

| InChI Key | WAMWSIDTKSNDCU-SSDOTTSWSA-N | [3] |

Stereochemistry

The stereochemical configuration of this compound is critical to its biological activity and its function as a chiral building block. The designation "D" refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, the stereocenter at the alpha-carbon (Cα) is assigned as (R).

To determine the (R) configuration:

-

Assign Priorities: The four groups attached to the chiral Cα are prioritized based on atomic number:

-

-NH₂ (Nitrogen)

-

-COOH (Carbon bonded to two Oxygens)

-

-C₆H₁₁ (Cyclohexyl group)

-

-H (Hydrogen)

-

-

Orient the Molecule: With the lowest priority group (-H) pointing away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, confirming the (R) assignment.

Stereoisomeric purity is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocols

Synthesis via Asymmetric Hydrogenation

A robust method for preparing enantiomerically pure this compound is the asymmetric hydrogenation of the corresponding phenylglycine enantiomer.[5] The following protocol is adapted from established literature methods for the synthesis of the (S)-enantiomer.

Protocol: Synthesis of (R)-Cyclohexylglycine from (R)-Phenylglycine

-

Reactor Setup: A slurry of (R)-phenylglycine (1.0 eq.) in a solution of 30% aqueous HCl and water is placed in a high-pressure autoclave.

-

Catalyst Addition: A 5% Rhodium on Carbon (Rh/C) catalyst is added to the slurry.

-

Hydrogenation: The reactor is sealed, pressurized with H₂ gas (e.g., to 3.6 bar), and heated to 50 °C. The mixture is stirred continuously for approximately 40 hours.

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.[5]

-

Product Isolation: The filtrate is brought to room temperature, and the pH is carefully adjusted by the dropwise addition of 30% aqueous NaOH, leading to the precipitation of the product.

-

Purification: The resulting white solid is collected by filtration, washed with cold water, and dried in vacuo to yield (R)-Cyclohexylglycine.

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of the synthesized this compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the molecular structure. While experimental spectra for the free amino acid are not widely published, predicted spectra and data from protected derivatives (e.g., Boc-D-cyclohexylglycine) are available.[7]

-

¹H NMR: Expected signals would include a multiplet for the alpha-proton, broad multiplets for the 11 protons of the cyclohexyl ring, and signals for the amine and carboxylic acid protons (which may exchange in protic solvents).

-

¹³C NMR: Would show distinct signals for the carboxyl carbon, the alpha-carbon, and the unique carbons of the cyclohexyl ring.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity and enantiomeric excess of the final product.

-

Purity Analysis: A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA) is used. The purity is determined by integrating the area of the product peak relative to any impurity peaks. Commercial sources typically report purity levels of ≥98-99%.[2][3]

-

Enantiomeric Excess: A chiral column is required to separate the (R) and (S) enantiomers, confirming the stereochemical integrity of the product.

4.2.3 X-ray Crystallography X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.[8][9]

-

Methodology: A high-quality single crystal of this compound is grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected.[8][10] By analyzing the intensities and positions of the diffracted spots, a 3D electron density map is generated, into which the atomic model is built and refined.[9][11] This technique yields precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring.

Biological Context and Applications

This compound's primary value lies in its application as a specialized building block in pharmaceutical development.

-

Peptide and Peptidomimetic Synthesis: When incorporated into peptides, the bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can enhance binding affinity, selectivity, and metabolic stability. It is used in solution-phase peptide synthesis.[3]

-

Neurological Research: this compound and its derivatives are known to act as glycine receptor modulators.[2] Glycine receptors are crucial inhibitory neurotransmitter receptors in the central nervous system. Molecules that modulate these receptors are valuable candidates for developing therapeutics for neurological disorders and pain management.[2]

The diagram below illustrates the conceptual role of a this compound-derived compound as a modulator at an inhibitory synapse.

References

- 1. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. D -a-Cyclohexylglycine = 98.0 HPLC 14328-52-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. D-2-Cyclohexylglycine | 14328-52-0 | TCI AMERICA [tcichemicals.com]

- 7. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]

- 8. greeley.org [greeley.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 11. youtube.com [youtube.com]

The Impact of D-Cyclohexylglycine on Peptide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide therapeutics, the quest for enhanced stability, potency, and receptor selectivity is paramount. The incorporation of non-proteinogenic amino acids represents a cornerstone strategy in achieving these goals. Among these, D-Cyclohexylglycine (D-Chg) and its close analogue, D-Cyclohexylalanine (D-Cha), have emerged as valuable building blocks. Their unique structural features—a stereochemically inverted alpha-carbon and a bulky, hydrophobic cyclohexyl side chain—confer critical advantages to peptide drug candidates. This technical guide provides an in-depth exploration of the biological activity of peptides containing this compound, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways. The inclusion of D-amino acids, such as this compound, is a well-established method to increase resistance to proteolytic degradation, as naturally occurring proteases are stereospecific for L-amino acids. Furthermore, the bulky cyclohexyl group provides steric hindrance, further shielding the peptide backbone from enzymatic cleavage. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy. Beyond stability, the conformational constraints imposed by this compound can lock the peptide into a bioactive conformation, leading to increased binding affinity and selectivity for its target receptor.

Quantitative Biological Activity of Peptides Containing this compound Analogues

The incorporation of this compound and its analogues has proven effective in modulating the biological activity of peptides across various therapeutic areas. Below are tabulated summaries of quantitative data for peptides containing these residues, highlighting their impact on enzyme inhibition and receptor binding.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Substituted 4-amino-cyclohexylglycine and 4-arylcyclohexylalanine analogues have been investigated as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

| Compound | Structure | DPP-IV IC50 (nM) | Reference |

| Bis-sulfonamide 15e | Substituted 4-amino cyclohexylglycine analogue | 2.6 | [1] |

| 2,4-difluorobenzenesulfonamide 15b | Substituted 4-amino cyclohexylglycine analogue | - | [1] |

| 1-naphthyl amide 16b | Substituted 4-amino cyclohexylglycine analogue | - | [1] |

| 4-arylcyclohexylalanine analogue 28 | 4-arylcyclohexylalanine analogue | 4.8 | [2] |

Note: Specific IC50 values for compounds 15b and 16b were not provided in the abstract, but they were noted to have an acceptable in vitro profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of peptides containing this compound.

Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in the presence of proteases, such as those found in serum.

Materials:

-

Test peptide stock solution (1 mg/mL in a suitable solvent)

-

Human or animal serum/plasma

-

Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

-

Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

-

High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (LC-MS or MALDI-TOF)

Procedure:

-

Preparation: Thaw serum or plasma on ice. To remove any precipitates, centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reaction Setup: In a microcentrifuge tube, combine the serum/plasma with the test peptide to a final desired concentration. A typical starting concentration for the peptide is 100 µg/mL.

-

Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of quenching solution.

-

Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze it by HPLC or Mass Spectrometry to quantify the amount of intact peptide remaining.

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits visible microbial growth.

Materials:

-

Test peptide

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase. Adjust the culture to a concentration of approximately 1 x 10^8 CFU/mL. Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the test peptide in MHB in the 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay

This protocol describes a fluorescence-based assay to screen for DPP-IV inhibitors.

Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin)

-

Assay Buffer (e.g., Tris-HCl)

-

Test compounds (potential inhibitors)

-

96-well black microtiter plate

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare solutions of DPP-IV enzyme, substrate, and test compounds in assay buffer.

-

Assay Setup: In the wells of the microtiter plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor).

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.

Signaling Pathways

Opioid Receptor Signaling

Peptides containing this compound can act as agonists or antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to analgesia.

Conclusion

The incorporation of this compound and its analogues into peptide sequences is a powerful strategy for enhancing their therapeutic potential. The increased proteolytic stability and conformational rigidity imparted by these residues can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. The quantitative data presented for DPP-IV inhibitors clearly demonstrates the potency that can be achieved with this approach. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the biological activity of their own this compound-containing peptides. As our understanding of structure-activity relationships continues to grow, the rational design of peptides incorporating such unnatural amino acids will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

D-Cyclohexylglycine: A Technical Guide to its Application in Protein Engineering for Enhanced Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and protein engineering, the incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy to enhance their therapeutic properties. Among the diverse array of available UAAs, D-Cyclohexylglycine (D-Chg) has garnered significant attention due to its unique structural features. This bulky, hydrophobic amino acid, with its cyclohexyl side chain, offers a compelling tool to modulate the conformation, stability, and biological activity of proteins and peptides. This in-depth technical guide explores the multifaceted role of D-Chg in protein engineering, providing a comprehensive overview of its applications, methodologies for its incorporation, and its impact on the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon. This aliphatic, cyclic side chain imparts significant steric bulk and hydrophobicity.

| Property | Value | Reference |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Chirality | D-enantiomer |

The D-configuration of the amino acid provides inherent resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. This property is of paramount importance in the design of peptide-based drugs with improved in vivo stability and oral bioavailability.

Impact of this compound Incorporation on Protein and Peptide Properties

The introduction of D-Chg into a peptide or protein sequence can profoundly influence its structural and functional characteristics.

Enhanced Proteolytic Stability

The D-amino acid configuration of D-Chg renders peptide bonds involving this residue resistant to cleavage by most common proteases. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Increased Binding Affinity and Potency

The bulky and hydrophobic nature of the cyclohexyl side chain can promote favorable interactions within the binding pocket of a target receptor or enzyme. By occupying hydrophobic pockets and inducing specific conformational constraints, D-Chg can significantly enhance binding affinity and, consequently, the biological potency of the molecule.

Quantitative data on the direct impact of D-Chg substitution on binding affinity (e.g., IC50 or Kd values) is often specific to the target and the position of substitution within the peptide sequence. Structure-activity relationship (SAR) studies are crucial to determine the optimal placement of D-Chg to maximize these effects.

Conformational Constraint

The steric hindrance imposed by the cyclohexyl group restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, reducing the entropic penalty of binding and leading to higher affinity.

Applications in Drug Development

The unique properties of D-Chg have been successfully leveraged in the development of several therapeutic agents.

Zilucoplan: A Case Study

Zilucoplan is a macrocyclic peptide inhibitor of complement component C5 approved for the treatment of generalized myasthenia gravis.[1] Its structure incorporates several unnatural amino acids, including this compound.[1] The inclusion of D-Chg in zilucoplan contributes to its high affinity and specificity for C5, as well as its enhanced stability.[1]

| Drug | Target | Therapeutic Area | Role of this compound |

| Zilucoplan | Complement component C5 | Myasthenia Gravis | Contributes to high affinity, specificity, and stability |

Other Therapeutic Areas

The application of D-Chg extends to other therapeutic areas, including the development of:

-

Neurokinin-1 (NK1) Receptor Antagonists: For the treatment of chemotherapy-induced nausea and vomiting, and potentially for other central nervous system disorders.

-

Somatostatin Analogs: For the treatment of acromegaly and neuroendocrine tumors.

Experimental Protocols for Incorporating this compound

The site-specific incorporation of D-Chg into peptides and proteins can be achieved through several methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing synthetic peptides containing D-Chg. The following is a generalized protocol based on Fmoc chemistry.

Materials:

-

Fmoc-D-Cyclohexylglycine (Fmoc-D-Chg-OH)

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected L-amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining amino acids, including Fmoc-D-Chg-OH, using the same deprotection and coupling steps.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of a D-Chg Containing Peptide:

SPPS workflow for a D-Chg peptide.

Enzymatic Incorporation via Engineered Aminoacyl-tRNA Synthetases

For the incorporation of D-Chg into larger proteins produced in cellular or cell-free systems, an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are required.

General Workflow:

-

Creation of an Orthogonal tRNA-Synthetase Pair: An aaRS/tRNA pair from a different species (e.g., from an archaeon) is chosen that does not cross-react with the host's endogenous pairs.

-

Engineering the Aminoacyl-tRNA Synthetase: The active site of the orthogonal aaRS is mutated to specifically recognize and charge D-Chg onto its cognate tRNA. This is typically achieved through rounds of directed evolution and selection.

-

Transformation and Expression: The genes for the engineered aaRS and its cognate tRNA are introduced into the host organism (e.g., E. coli) along with the gene for the target protein containing an amber stop codon (UAG) at the desired incorporation site.

-

Protein Expression: The host is cultured in the presence of D-Chg, which is then incorporated into the target protein at the position of the amber codon.

Logical Relationship for Engineering an aaRS for D-Chg:

Directed evolution of an aaRS for D-Chg.

Cell-Free Protein Synthesis (CFPS)

CFPS offers a powerful alternative for the incorporation of D-Chg, providing greater control over the reaction environment.

Protocol Overview:

-

Prepare Cell Extract: Prepare a cell extract from an appropriate E. coli strain.

-

Prepare Reaction Mixture: Combine the cell extract with a reaction buffer containing amino acids (excluding the one to be replaced), energy sources (ATP, GTP), the engineered aaRS, its cognate tRNA, and D-Chg.

-

Add DNA Template: Add the DNA template encoding the target protein with an amber stop codon at the desired site of D-Chg incorporation.

-

Incubation: Incubate the reaction mixture to allow for transcription and translation.

-

Purification: Purify the resulting protein containing D-Chg.

Signaling Pathways Modulated by D-Chg Containing Peptides

The incorporation of D-Chg has been instrumental in developing potent modulators of key signaling pathways.

Neurokinin-1 (NK1) Receptor Signaling

NK1 receptor antagonists containing D-Chg block the binding of Substance P, thereby inhibiting downstream signaling cascades involved in nausea and vomiting.

NK1 receptor signaling and its inhibition.

Somatostatin Receptor Signaling

Somatostatin analogs incorporating D-Chg exhibit enhanced binding to somatostatin receptors (SSTRs), leading to potent inhibition of hormone secretion.

Somatostatin receptor signaling pathway.

Conclusion

This compound stands out as a valuable tool in the arsenal of protein engineers and drug developers. Its unique combination of steric bulk, hydrophobicity, and D-configuration offers a powerful means to enhance the stability, binding affinity, and overall therapeutic potential of peptides and proteins. As methodologies for the incorporation of unnatural amino acids continue to advance, the strategic use of D-Chg is poised to play an increasingly important role in the design of next-generation biologics with improved efficacy and pharmacokinetic profiles. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the exploration and application of this compound in pioneering research and development endeavors.

References

The Pivotal Role of D-Cyclohexylglycine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a crucial building block in medicinal chemistry, offering unique structural and functional properties that address key challenges in drug design and development. Its incorporation into therapeutic candidates can significantly enhance pharmacological profiles, leading to improved efficacy, stability, and target specificity. This technical guide provides an in-depth analysis of the synthesis, applications, and mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis of enantiomerically pure this compound is paramount for its successful application in medicinal chemistry. A common and effective method involves the catalytic hydrogenation of D-phenylglycine.

Experimental Protocol: Synthesis of (R)-Cyclohexylglycine

This protocol is adapted from the work of Minnaard, Boesten, and Zeegers (1999).[1]

Materials:

-

(R)-phenylglycine

-

5% Rhodium on Carbon (Rh/C) catalyst

-

30% aqueous Hydrochloric Acid (HCl)

-

30% aqueous Sodium Hydroxide (NaOH)

-

Water

-

Autoclave

Procedure:

-

A slurry of 20.0 g (0.132 mol) of (R)-phenylglycine in a solution of 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water is placed in an autoclave.

-

2.10 g of 5% Rh/C catalyst (with a moisture content of 59%) is added to the slurry.

-

The mixture is stirred at 50°C. After approximately 30 minutes, the starting material completely dissolves.

-

Stirring is continued at 50°C for 40 hours under a hydrogen gas pressure of 3.6 bar. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The reaction mixture is cooled to room temperature.

-

27 g (0.203 mol) of 30% aqueous NaOH is added dropwise to the filtrate, resulting in the precipitation of a white solid.

-

The white solid is collected by filtration, washed with water, and dried in a vacuum to yield (R)-cyclohexylglycine.

This method provides a high yield and preserves the stereochemical integrity of the chiral center.

Applications in Medicinal Chemistry

The unique structural features of this compound, particularly its bulky and hydrophobic cyclohexyl side chain, have led to its widespread use in several areas of drug discovery.

Peptide and Peptidomimetic Design

Incorporating this compound into peptides can significantly enhance their therapeutic potential. The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The cyclohexyl side chain can improve receptor binding affinity and specificity by engaging in favorable hydrophobic interactions within the binding pocket.

Neurological Disorders

This compound and its derivatives are valuable tools in neuroscience research and for the development of therapeutics targeting the central nervous system.[2] It has been identified as a modulator of glycine receptors and may influence synaptic transmission.[2] Glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3][4][5] Modulation of the NMDA receptor signaling pathway is a promising strategy for treating a range of neurological and psychiatric disorders.[6][7]

Signaling Pathway: Glycine Modulation of the NMDA Receptor

Enzyme Inhibition

Derivatives of this compound have shown promise as potent and selective enzyme inhibitors. A notable example is the development of 4-amino cyclohexylglycine analogues as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

Table 1: DPP-IV Inhibitory Activity of 4-Amino Cyclohexylglycine Analogues

| Compound | Structure | DPP-IV IC50 (nM) |

| 15b | 2,4-difluorobenzenesulfonamide derivative | - |

| 15e | Bis-sulfonamide derivative | 2.6 |

| 16b | 1-naphthyl amide derivative | - |

| Data extracted from Parmee et al., 2004.[8] Note: Specific IC50 values for 15b and 16b were not provided in the abstract. |

The data indicates that subtle structural modifications to the this compound scaffold can lead to highly potent enzyme inhibitors.[8]

This compound as a Chiral Auxiliary

Beyond its direct incorporation into drug candidates, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of asymmetric syntheses. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation to yield a specific stereoisomer.

Experimental Workflow: Asymmetric Synthesis Using a Chiral Auxiliary

The following represents a generalized workflow for the use of a chiral auxiliary in asymmetric synthesis.

This strategy allows for the efficient production of enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical development.[9]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique structural properties contribute to enhanced metabolic stability, improved receptor interactions, and the ability to control stereochemistry in asymmetric synthesis. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of this compound and its derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. vjneurology.com [vjneurology.com]

- 8. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

D-Cyclohexylglycine in Neurotransmitter Research: A Technical Overview

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine, a non-proteinogenic amino acid, has garnered interest within the scientific community for its potential applications in neurotransmitter research and as a building block in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its known roles, with a focus on its interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. While direct quantitative data on the binding affinity and potency of this compound at specific neurotransmitter receptors is not extensively available in publicly accessible literature, this guide outlines its general applications and the experimental methodologies used to characterize such compounds.

Core Concepts and Applications

This compound is recognized as a derivative of glycine, the simplest proteinogenic amino acid, which also functions as a neurotransmitter. Its primary applications in neuroscience research include:

-

Pharmaceutical Development: It serves as a key structural component in the synthesis of more complex molecules designed to interact with the CNS.[1] Its incorporation into peptide-based drugs can enhance their metabolic stability and pharmacokinetic properties.

-

Neurotransmitter Modulation: It is described as a modulator of glycine receptors and is utilized in studies aimed at understanding synaptic transmission.[1] The modulation of the glycine co-agonist site on the NMDA receptor is a significant area of interest for therapeutic intervention in various neurological and psychiatric disorders.

The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This co-agonist binding site is a key target for drug development, as modulating its activity can either enhance or reduce NMDA receptor function.

Below is a conceptual diagram illustrating the NMDA receptor signaling pathway and the role of the glycine co-agonist site.

Quantitative Data Summary

A thorough review of available scientific literature did not yield specific quantitative data for this compound's binding affinity (Kᵢ) or its potency (IC₅₀/EC₅₀) at the NMDA receptor glycine site or other neurotransmitter receptors. Research in this area often focuses on more complex derivatives of this compound. The table below is provided as a template for the type of data that would be essential for a comprehensive evaluation of this compound's pharmacological profile.

| Receptor/Site | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |

| NMDA/Glycine Site | This compound | Radioligand Binding | Data not available | Data not available | Data not available | |

| AMPA Receptor | This compound | Electrophysiology | Data not available | Data not available | Data not available | |

| Kainate Receptor | This compound | Calcium Imaging | Data not available | Data not available | Data not available |

Experimental Protocols

The characterization of compounds like this compound at neurotransmitter receptors involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay is used to determine the binding affinity of a test compound for the glycine binding site of the NMDA receptor.

Objective: To measure the Kᵢ of this compound.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-Glycine or a suitable radiolabeled antagonist (e.g., [³H]-MDL 105,519)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the NMDA receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator of NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier)

-

Glass micropipettes

-

Extracellular solution (containing NMDA and varying concentrations of this compound)

-

Intracellular solution (for the recording pipette)

-

Data acquisition software

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.

-

Seal Formation: Under visual guidance, bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance "gigaseal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

-

Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record baseline currents.

-

Drug Application: Perfuse the cell with the extracellular solution containing NMDA to elicit a current. Then, co-apply this compound at various concentrations with NMDA.

-

Data Analysis: Measure the changes in the amplitude and kinetics of the NMDA-evoked currents in the presence of this compound to determine its effect.

Conclusion

This compound remains a compound of interest for its potential role in modulating neurotransmitter systems, particularly through the glycine site of the NMDA receptor. While its primary current application appears to be as a structural motif in the design of more complex CNS-active compounds, a full understanding of its intrinsic pharmacological properties requires further investigation. The experimental protocols detailed in this guide provide a framework for the systematic characterization of this compound and similar molecules, which is essential for advancing our understanding of neurotransmission and for the development of novel therapies for neurological disorders. Future research focused on generating robust quantitative data for this compound will be critical to fully elucidate its therapeutic potential.

References

Constraining Conformational Landscapes: A Technical Guide to D-Cyclohexylglycine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, including their potency, stability, and bioavailability. Among these, D-Cyclohexylglycine (D-Chg), with its bulky and hydrophobic cyclohexyl side chain, imposes significant conformational constraints on the peptide backbone. This technical guide provides an in-depth exploration of the conformational landscape of D-Chg, detailing its synthesis, structural impact, and application in therapeutic peptide design. We present a summary of key conformational parameters, detailed experimental protocols for the synthesis and analysis of D-Chg-containing peptides, and a visualization of its role in a relevant biological signaling pathway.

Introduction

Peptides are increasingly recognized as a versatile class of therapeutics, offering high specificity and potency. However, their clinical utility can be hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The strategic incorporation of conformationally constrained amino acids, such as this compound, is a proven strategy to overcome these limitations.

This compound is a non-proteinogenic amino acid that serves as a structural mimic of residues like valine and isoleucine, but with a significantly larger and more rigid side chain.[1] This steric bulk restricts the rotational freedom around the peptide backbone, guiding the peptide into well-defined secondary structures. The D-configuration of the alpha-carbon further contributes to proteolytic resistance. Understanding the precise conformational preferences of D-Chg is therefore critical for the rational design of peptidomimetics with enhanced therapeutic profiles.

Conformational Constraints of this compound

The incorporation of this compound into a peptide chain profoundly influences its local and global conformation. The bulky cyclohexyl group restricts the accessible regions of the Ramachandran plot for the D-Chg residue and its neighboring amino acids. This steric hindrance can be leveraged to induce specific secondary structures, such as β-turns and helical motifs.

Quantitative Conformational Data

| Dihedral Angle | Symbol | Expected Range (°) |

| Phi | φ | +40 to +80 |

| Psi | ψ | -60 to +60 |

| Chi 1 (N-Cα-Cβ-Cγ) | χ1 | -80 to -40 or +40 to +80 |

| Chi 2 (Cα-Cβ-Cγ-Cδ) | χ2 | Variable |

Note: These values are representative and can vary depending on the local peptide sequence and environmental factors.

Experimental Protocols

Synthesis of this compound-Containing Peptides

The synthesis of peptides incorporating this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine and prepare for coupling.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Cyclohexylglycine-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution conformation of peptides.

Protocol: 2D NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve the purified D-Chg-containing peptide in an appropriate deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide crucial distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

-

-

Resonance Assignment: Sequentially assign all proton, carbon, and nitrogen resonances using the combination of TOCSY and NOESY/ROESY spectra.

-

Structural Restraint Collection:

-

Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive interproton distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle using the Karplus equation.

-

-

Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or Amber to generate a family of low-energy solution structures.

-

Structure Validation: Analyze the quality of the calculated structures based on the agreement with the experimental restraints and stereochemical parameters.

Conformational Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution information on the solid-state conformation of peptides.

Protocol: Peptide Crystallization and X-ray Diffraction

-

Peptide Purity: Ensure the peptide is of high purity (>98%) as impurities can hinder crystallization.

-

Crystallization Screening: Screen a wide range of crystallization conditions using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used. Vary parameters such as precipitant type and concentration, pH, temperature, and peptide concentration.

-

Crystal Optimization: Optimize the initial crystallization conditions that yield crystals by fine-tuning the parameters to obtain larger, single, well-diffracting crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection at low temperatures.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data using a suitable detector.

-

Data Processing and Structure Solution: Process the diffraction data to obtain reflection intensities. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

-

Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data to obtain the final crystal structure.

-

Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and dihedral angles, including the φ, ψ, and χ angles of the this compound residue.

Application in Drug Design: Targeting the CXCR4 Receptor

D-amino acids, including this compound, are utilized in the design of antagonists for the CXCR4 receptor, a key player in cancer metastasis and HIV entry. The incorporation of D-amino acids enhances the stability of these peptide-based drugs against degradation by proteases. The conformational constraints imposed by D-Chg can help to lock the peptide into a bioactive conformation that binds with high affinity to the receptor.

Below is a simplified representation of the CXCR4 signaling pathway and the inhibitory action of a D-Chg-containing peptide antagonist.

The following diagram illustrates a general workflow for the discovery and development of a this compound-containing peptide drug.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its inherent conformational rigidity and resistance to proteolysis make it an ideal building block for the design of stable and potent peptide therapeutics. By understanding its conformational preferences and employing robust synthetic and analytical methodologies, researchers can effectively harness the potential of this compound to develop next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties. This guide provides a foundational framework for the investigation and application of this important non-natural amino acid.

References

D-Cyclohexylglycine: A Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Cyclohexylglycine is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural feature, a bulky cyclohexyl group attached to the α-carbon, imparts valuable properties to molecules that incorporate it, making it a crucial chiral building block for the synthesis of complex pharmaceuticals and other bioactive compounds.[3][4] This guide provides a comprehensive overview of this compound, including its properties, synthesis, and key applications, with a focus on its role in drug development.

Physicochemical and Chiral Properties

This compound is a white crystalline powder with well-defined physical and chemical properties that are critical for its use in synthesis.[1][2] Its chirality is a key feature, enabling the stereoselective synthesis of target molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [5][6] |

| Molecular Weight | 157.21 g/mol | [5][6] |

| Appearance | White powder | [1][6] |

| Melting Point | 256 °C | [1] |

| Specific Rotation [α] | -34.5° (c=0.4, 5N HCl) | [1] |

| CAS Number | 14328-52-0 | [1][5] |

| Purity | Typically ≥ 98.0% (HPLC) or ≥ 99% (Titration) | [6][7] |

Synthesis of this compound

The most common and efficient method for the preparation of enantiomerically pure this compound is the catalytic hydrogenation of D-phenylglycine.[8] This method preserves the stereochemistry of the starting material, providing the desired D-enantiomer with high purity.

Experimental Protocol: Hydrogenation of D-Phenylglycine

This protocol is based on established literature procedures for the synthesis of cyclohexylglycine via hydrogenation.[8]

Materials:

-

D-Phenylglycine

-

5% Rhodium on Carbon (Rh/C) catalyst

-

30% aqueous Hydrochloric Acid (HCl)

-

Deionized water

-

30% aqueous Sodium Hydroxide (NaOH)

Procedure:

-

A slurry of D-phenylglycine in a solution of 30% aqueous HCl and deionized water is placed in a high-pressure autoclave.

-

A catalytic amount of 5% Rh/C is added to the slurry.

-

The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 3.6 bar).

-

The reaction mixture is heated (e.g., to 50 °C) and stirred vigorously for an extended period (e.g., 40 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, the autoclave is cooled, and the catalyst is removed by filtration.

-

The filtrate is brought to room temperature, and the pH is adjusted by the dropwise addition of 30% aqueous NaOH to precipitate the product.

-

The resulting white solid, this compound, is collected by filtration, washed with water, and dried under vacuum.

This process typically yields this compound in high yield (e.g., 92-98%) and with excellent enantiomeric purity (e.g., >99% e.e.).[1][8]

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile chiral building block in a variety of synthetic applications, particularly in the pharmaceutical industry.[2][3] Its incorporation into peptide chains can enhance their resistance to enzymatic degradation, thereby improving their pharmacological stability.[1]

Peptide Synthesis

This compound and its protected derivatives, such as Fmoc-D-Cyclohexylglycine and Boc-D-Cyclohexylglycine, are widely used in solid-phase and solution-phase peptide synthesis.[1][9][10] The bulky cyclohexyl side chain can influence the secondary structure of peptides, acting as an inducer of β-turns and 3₁₀-helices.[11] This conformational constraint is often desirable in the design of bioactive peptides with specific receptor binding properties.

Chiral Auxiliary

While not as common as other chiral auxiliaries, derivatives of this compound can be employed to control the stereochemistry of chemical reactions.[12] The chiral center of the amino acid can direct the approach of reagents to a prochiral center, leading to the formation of a desired stereoisomer.

Synthesis of Bioactive Molecules

The unique steric and hydrophobic properties imparted by the cyclohexyl group make this compound a valuable component in the synthesis of a wide range of bioactive molecules.[3][4] It has been used in the development of:

-

Antiviral Drugs: As a key intermediate in the synthesis of compounds targeting viral replication.[2][13]

-

Anticancer Agents: Incorporated into molecules designed to interact with specific biological targets involved in cancer progression.[2]

-

DPP-IV Inhibitors: Derivatives of cyclohexylglycine have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them useful in the treatment of type 2 diabetes.[1]

-

Neurotransmitter Modulators: Its structural similarity to natural amino acids like valine and isoleucine allows it to function as a mimic in neurological studies, aiding in the development of drugs for neurological disorders.[3][8]

Visualizing the Synthesis and Application of this compound

The following diagrams illustrate the synthetic pathway to this compound and its general workflow as a chiral building block.

Caption: Synthesis of this compound via hydrogenation of D-Phenylglycine.

Caption: General workflow for the application of this compound in synthesis.

References

- 1. D-alpha-Cyclohexylglycine CAS#: 14328-52-0 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. D-α-环己基甘氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Boc-D-Cyclohexylglycine - Creative Peptides [creative-peptides.com]

- 11. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research Applications of D-Cyclohexylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Cyclohexylglycine (D-Chg) is a non-proteinogenic amino acid that has garnered significant attention in early-stage research due to its unique structural and chemical properties. Its bulky cyclohexyl side chain offers steric hindrance and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide design. This guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound, with a focus on its role as a chiral auxiliary in asymmetric synthesis and its incorporation into bioactive peptides that modulate key signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of workflows and mechanisms are presented to facilitate its application in a research setting.

Introduction

This compound is a chiral α-amino acid characterized by a cyclohexyl group attached to the α-carbon. This non-natural amino acid is a valuable tool for researchers in drug discovery and development.[1] Its incorporation into peptides can enhance metabolic stability, modulate receptor affinity, and control secondary structure.[2][3] Furthermore, its chiral nature makes it a powerful auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of other chiral molecules.[4] This guide will delve into the core applications of this compound, providing the technical details necessary for its effective utilization in a laboratory setting.

Synthesis of this compound

The most common and efficient method for the enantiomerically pure synthesis of this compound is the hydrogenation of D-phenylglycine. This method avoids the formation of racemic mixtures and provides a high yield of the desired enantiomer.

Experimental Protocol: Hydrogenation of D-Phenylglycine

This protocol is adapted from a literature procedure for the synthesis of (S)-cyclohexylglycine and can be applied to the D-enantiomer.[1]

Materials:

-

D-Phenylglycine

-

30% aqueous HCl

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Water

-

30% aqueous NaOH

-

Autoclave

Procedure:

-

A slurry of 20.0 g (0.132 mol) of D-phenylglycine in 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water is placed in an autoclave.

-

2.10 g of 5% Rh/C catalyst (with a moisture content of 59%) is added to the slurry.

-

The mixture is stirred at 50°C. After 30 minutes, the starting material should be completely dissolved.

-

Stirring is continued at 50°C for 40 hours under a hydrogen pressure of 3.6 bar.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the reaction mixture is allowed to cool to room temperature.

-

27 g (0.203 mol) of 30% aqueous NaOH is added dropwise to the filtrate, resulting in the precipitation of a white solid.

-

The white solid is collected by filtration, washed with water, and dried in vacuo to yield this compound.

Quantitative Data

| Starting Material | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| (S)-Phenylglycine | 5% Rh/C | 3.6 | 50 | 40 | 92 | >99 |

Table 1: Quantitative data for the synthesis of (S)-Cyclohexylglycine via hydrogenation of (S)-phenylglycine. Similar results are expected for the D-enantiomer.[1]

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[5] this compound can be converted into a chiral auxiliary, such as an oxazolidinone, to direct stereoselective alkylation reactions.

General Workflow for Asymmetric Alkylation using a Chiral Auxiliary

The following diagram illustrates the general workflow for using a chiral auxiliary in asymmetric synthesis.

Experimental Protocol: Diastereoselective Enolate Alkylation

This is a general protocol for the alkylation of enolates derived from chiral oxazolidinone auxiliaries. A this compound-derived oxazolidinone can be synthesized and utilized in this procedure.[6]

Materials:

-

This compound-derived N-acyloxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA)

-

Electrophile (e.g., alkyl halide)

-

Saturated aqueous NH₄Cl

Procedure:

-

A solution of the this compound-derived N-acyloxazolidinone (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.

-

A solution of LDA (1.1 mmol, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

-

The electrophile (1.2 mmol, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

-

The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The product is extracted with an organic solvent and purified by chromatography.

Quantitative Data

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative | Benzyl bromide | 85 | >98% |

| Evans Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl chloride | 90 | >99% |

Table 2: Representative data for diastereoselective alkylation using chiral oxazolidinone auxiliaries. High diastereoselectivity is expected with a this compound-derived auxiliary due to its steric bulk.

This compound in Bioactive Peptides and Signaling Pathway Modulation

The incorporation of this compound into peptides can significantly impact their biological activity. A notable example is in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.

Case Study: Rapastinel (GLYX-13)

Rapastinel (GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-NH₂) that acts as a partial agonist at the glycine site of the NMDA receptor and has shown rapid-acting antidepressant effects.[7][8] While Rapastinel itself does not contain this compound, its mechanism of action provides a clear example of how a peptide modulator can influence NMDA receptor signaling, a pathway that this compound-containing compounds could also target.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the signaling pathway of the NMDA receptor and the potential point of modulation by a glycine-site partial agonist like Rapastinel.

Rapastinel and potentially other this compound-containing peptides, act as modulators at the glycine co-agonist site of the NMDA receptor.[7][8] This binding, in conjunction with glutamate binding, leads to the opening of the ion channel, allowing calcium influx. This influx triggers downstream signaling cascades, such as the activation of mTORC1, which are crucial for synaptic plasticity, including long-term potentiation (LTP).[9][10] The ability to modulate this pathway has significant therapeutic implications for neurological and psychiatric disorders.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptide chains is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethoxycarbonyl) protected form of this compound is commercially available and can be used in the same manner as other protected amino acids.

Experimental Workflow for SPPS

The following diagram outlines the key steps in a typical Fmoc-based SPPS cycle.

Key Considerations for SPPS with this compound

-

Coupling: Due to the steric bulk of the cyclohexyl side chain, longer coupling times or the use of more potent coupling reagents (e.g., HATU, HCTU) may be necessary to ensure complete incorporation.

-

Solubility: Peptides rich in hydrophobic residues like this compound may exhibit poor solubility. Careful selection of solvents for synthesis and purification is important.

-

Aggregation: The hydrophobicity of this compound can sometimes promote peptide aggregation on the solid support. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial for long or difficult sequences.[2][3]

Conclusion

This compound is a versatile and powerful tool in the arsenal of chemists and drug discovery scientists. Its utility in both asymmetric synthesis and the construction of bioactive peptides makes it a valuable building block for early-stage research. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own investigations, paving the way for the development of novel therapeutics and a deeper understanding of complex biological processes.

References

- 1. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapastinel - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GLYX-13 Produces Rapid Antidepressant Responses with Key Synaptic and Behavioral Effects Distinct from Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

D-Cyclohexylglycine: An Enigmatic Modulator of Glycine Receptors

For Immediate Release